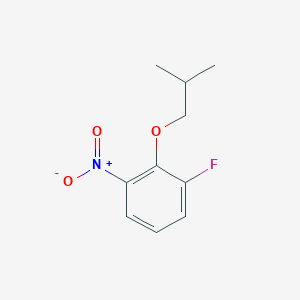

1-Fluoro-2-isobutoxy-3-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-8(11)4-3-5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJCHCJAEMSERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261553 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-17-3 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 2 Isobutoxy 3 Nitrobenzene and Analogs

Strategic Approaches to the Construction of the 1-Fluoro-2-isobutoxy-3-nitrobenzene Core

The arrangement of the fluoro, isobutoxy, and nitro groups on the benzene (B151609) ring dictates the feasible synthetic strategies. The nitro group's strong electron-withdrawing nature is a key feature, activating the ring for nucleophilic aromatic substitution (SNAr), which is a pivotal reaction in the synthesis of such compounds.

Direct Functionalization Pathways on Aromatic Substrates

Direct functionalization of a pre-existing aromatic ring offers a convergent approach to the target molecule. A plausible strategy involves the nucleophilic aromatic substitution of a fluorine atom on a difluoronitrobenzene precursor. The nitro group strongly activates the ortho and para positions to nucleophilic attack. In a substrate like 1,2-difluoro-3-nitrobenzene, the fluorine at the C-2 position is highly activated by the adjacent nitro group at C-3 and would be the preferred site for substitution.

The reaction would proceed via an addition-elimination mechanism, where the isobutoxide ion attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion yields the desired this compound. This approach is advantageous as it builds the core structure in a single, efficient step.

Convergent Synthesis Approaches Involving Pre-functionalized Synthons

Convergent synthesis, where pre-functionalized fragments are combined, provides an alternative and often more flexible route. One such strategy could involve the Williamson ether synthesis. This would require the synthesis of 2-fluoro-3-nitrophenol (B1292098) as a key intermediate. This phenol (B47542) can then be deprotonated with a suitable base to form the corresponding phenoxide, which subsequently acts as a nucleophile to displace a halide from isobutyl bromide.

Precursor Design and Chemical Transformations

The success of any synthetic strategy hinges on the availability and reactivity of the starting materials. Careful consideration of precursor synthesis and the specific chemical transformations is crucial.

Synthesis and Reactivity of Relevant Fluorinated Nitrobenzene (B124822) Precursors

The primary precursor for the direct functionalization approach is a difluoronitrobenzene. 1,2-Difluoro-3-nitrobenzene is a suitable candidate. The synthesis of such compounds can be challenging. One potential route to a related precursor, 2,6-difluoronitrobenzene, involves the oxidation of 2,6-difluoroaniline (B139000) with an oxidizing agent like sodium perborate (B1237305) in acetic acid. While this provides a 1,3-difluoro arrangement, similar principles could be adapted for other isomers. The reactivity of fluoronitrobenzenes in SNAr reactions is well-established, with the fluorine atom being an excellent leaving group, particularly when activated by an electron-withdrawing group like a nitro group. nih.gov

For the convergent approach, 2-fluoro-3-nitrophenol is the key precursor. Its synthesis could potentially start from 3-fluoro-2-nitrophenol, though the regioselectivity of the initial nitration of a fluorophenol would need to be carefully controlled.

Alkoxylation Reagents and Methodologies for Isobutoxy Introduction

The introduction of the isobutoxy group is typically achieved using sodium or potassium isobutoxide. This alkoxide is generated by reacting isobutanol with a strong base like sodium hydride or potassium metal. The choice of base and solvent is critical to ensure high yields and minimize side reactions. For instance, in a Williamson ether synthesis, polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction. byjus.commasterorganicchemistry.com

In the context of SNAr, the isobutoxide acts as the nucleophile. The reaction conditions, including temperature and solvent, need to be optimized to favor the substitution at the desired position and prevent potential side reactions such as elimination or substitution at other positions, should they be activated. Research on nucleophilic aromatic substitution on similar systems, such as the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine, demonstrates the feasibility of such transformations. ichrom.com

Green Chemistry Principles Applied to Substituted Nitrobenzene Synthesis

Traditional methods for synthesizing nitroaromatics often involve harsh conditions and the use of stoichiometric, corrosive reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns. Modern synthetic chemistry is increasingly focused on adopting green chemistry principles to mitigate these issues.

For the synthesis of this compound and its analogs, several green chemistry strategies can be considered. The use of solid acid catalysts, for instance, can replace corrosive liquid acids in the nitration step, allowing for easier separation and catalyst recycling. Microwave-assisted synthesis has also been shown to accelerate nitration reactions, often leading to higher yields and reduced energy consumption.

Furthermore, exploring alternative, less hazardous solvents or even solvent-free reaction conditions is a key aspect of green synthesis. For the alkoxylation step, phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases, reducing the need for large quantities of organic solvents. The development of more environmentally benign nitrating agents is also an active area of research.

By integrating these principles, the synthesis of functionalized nitrobenzenes can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Electrocatalytic Reduction Techniques for Nitro Aromatic Compounds

The electrochemical reduction of nitroaromatic compounds is an attractive synthetic route, offering a green alternative to traditional chemical reductants by minimizing waste. acs.org This technique can be precisely controlled by adjusting parameters like the electrode potential and the pH of the electrolyte. acs.org The reduction of a nitro group (–NO₂) typically proceeds through a nitroso (–NO) intermediate to a hydroxylamine (B1172632) (–NHOH) and finally to an aniline (B41778) (–NH₂) derivative. acs.org

A significant challenge in the electrosynthesis of anilines is preventing side reactions and achieving high selectivity. researchgate.net A highly effective approach involves the use of a redox mediator, such as a polyoxometalate, in an aqueous solution. researchgate.netacs.org The mediator is first reduced at the cathode and then, in turn, reduces the nitroarene in the bulk solution before being re-oxidized at the cathode, completing the catalytic cycle. acs.org This indirect process suppresses unproductive side reactions that can occur from the direct reduction of the nitrobenzene at the electrode surface. researchgate.net

Research has demonstrated excellent selectivity for the conversion of various substituted nitrobenzenes to their corresponding anilines using this method at room temperature and pressure. researchgate.netacs.org The system is particularly notable for its ability to tolerate sensitive functional groups, such as halogens, which can be challenging to preserve using other reduction methods. researchgate.net For instance, studies using phosphotungstic acid as a redox mediator have successfully reduced a range of functionalized nitroarenes with high efficiency. acs.org

Table 1: Electrocatalytic Reduction of Substituted Nitroarenes to Anilines This interactive table summarizes the yields of various anilines produced from their corresponding nitroarene precursors using a polyoxometalate redox mediator system. The data is based on findings from electrocatalytic studies.

| Starting Nitroarene | Product Aniline | Yield (%) | Reference |

| Methyl-2-nitrobenzoate | Methyl-2-aminobenzoate | 99 | acs.org |

| Ethyl-2-nitrobenzoate | Ethyl-2-aminobenzoate | 99 | acs.org |

| 4-Nitroacetophenone | 4-Aminoacetophenone | 99 | acs.org |

| 2-Iodonitrobenzene | 2-Iodoaniline | 99 | researchgate.netacs.org |

| 3-Nitrophenol | 3-Aminophenol | 99 | acs.org |

Ultrasonically Activated Synthetic Procedures

The application of ultrasonic irradiation in organic synthesis is a powerful technique for enhancing reaction rates and yields. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov This method offers a green chemistry approach, often leading to shorter reaction times, milder conditions, and improved energy efficiency. nih.gov

In the context of nitroaromatic compounds, ultrasound has been successfully employed for both their synthesis and transformation. One study describes an efficient sonochemical protocol for the nitration of aromatic compounds using a recyclable, silica-based magnetic nanocatalyst in a deep eutectic solvent. nih.gov This method provides a green and efficient pathway to nitroaromatics at room temperature. nih.gov

Furthermore, ultrasound has been effectively used to assist in the reduction of nitroaromatics to anilines. A novel method utilizes gallium metal as a reducing agent in an acidic ethanolic solution under ultrasonic irradiation. nsf.gov This procedure is notable for proceeding under aerobic conditions and affording homogeneous mixtures that simplify workup and purification. nsf.gov The rapid reaction times (10-60 minutes) and good yields for a variety of substrates highlight the efficiency of this ultrasonically activated system. nsf.gov

Table 2: Ultrasound-Assisted Reduction of Nitroaromatics with Gallium This interactive table presents the results from the reduction of various nitroaromatic compounds to their corresponding anilines using gallium metal and ultrasonic activation. The data highlights the yields achieved with this rapid synthetic method.

| Substrate | Product | Yield (%) | Reference |

| Nitrobenzene | Aniline | 98 | nsf.gov |

| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 94 | nsf.gov |

| 1-Bromo-3-nitrobenzene | 3-Bromoaniline | 96 | nsf.gov |

| 5-Nitroindole | 5-Aminoindole | 81 | nsf.gov |

| 6-Nitro-1H-indazole | 6-Amino-1H-indazole | 74 | nsf.gov |

Redox Coupling Strategies in Aromatic Synthesis

Redox coupling strategies represent an atom- and step-economical approach to constructing complex molecules. These reactions often utilize the inherent reactivity of functional groups, such as the nitro group, to act as an internal oxidant, thereby avoiding the need for external oxidizing agents. mdpi.com This principle is particularly valuable in the synthesis of functionalized aromatic compounds.

One prominent example is the copper-catalyzed redox coupling of nitroarenes with sodium sulfinates to produce N-arylsulfonamides. mdpi.com In this transformation, the nitroarene serves as both the nitrogen source for the product and the oxidant, while the sodium sulfinate acts as both a coupling partner and a reductant. mdpi.com This method tolerates a wide range of functional groups, including esters, cyano groups, and halogens, under mild conditions. mdpi.com

Another innovative strategy is the C(sp²)–H/N–H oxidative cross-coupling of nitrobenzenes with amines to form 4-nitro-N-arylamines. nih.gov This transition-metal-free method demonstrates high regioselectivity, exclusively favoring amination at the para position. nih.gov Mechanistic studies suggest the reaction proceeds through the generation of nitrogen radicals. nih.gov Such redox strategies, where the nitro group facilitates the transformation without being consumed by an external reagent, open new pathways for the synthesis of complex aromatic products from simple precursors. youtube.comdigitellinc.com

Table 3: Copper-Catalyzed Redox Coupling of Nitroarenes and Sodium Sulfinates This interactive table displays the yields for the synthesis of various N-arylsulfonamides via the redox coupling of substituted nitroarenes and sodium sulfinates. This process operates without external oxidants or reductants.

| Nitroarene | Sodium Sulfinate | Product (N-Arylsulfonamide) | Yield (%) | Reference |

| p-Methylnitrobenzene | Sodium p-toluenesulfinate | N-(p-tolyl)-4-methylbenzenesulfonamide | 81 | mdpi.com |

| p-Chloronitrobenzene | Sodium p-toluenesulfinate | 4-Methyl-N-(4-chlorophenyl)benzenesulfonamide | 75 | mdpi.com |

| p-Cyanonitrobenzene | Sodium benzenesulfinate | N-(4-cyanophenyl)benzenesulfonamide | 72 | mdpi.com |

| m-Nitrobenzoate | Sodium p-toluenesulfinate | Methyl 3-(4-methylphenylsulfonamido)benzoate | 68 | mdpi.com |

Sustainable Catalytic Systems for C-X and C-O Bond Formations

The construction of carbon-halogen (C-X) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of molecules like this compound. Modern synthetic chemistry emphasizes the use of sustainable catalytic systems that offer high efficiency and minimize environmental impact. riken.jp

Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for the direct functionalization of C-H bonds to form C-O and C-N bonds. researchgate.net These oxidative coupling reactions are step-economical, allowing for the creation of value-added molecules from readily available starting materials. researchgate.net For instance, the cross-dehydrogenative coupling (CDC) of arenes with alcohols or carboxylic acids provides a direct route to aryl ethers and esters, respectively. nih.gov These reactions often utilize directing groups on the arene to control regioselectivity and can be performed using environmentally benign oxidants like air. nih.gov

In addition to metal-catalyzed approaches, catalyst-free systems are being developed for sustainable bond formation. A notable example is a green, aqueous approach for nucleophilic aromatic substitution on nitro-activated rings. nih.govrsc.org In highly activated systems like nitroimidazoles, the nitro group sufficiently polarizes the aromatic ring to allow for displacement by carbon nucleophiles in water, completely avoiding the need for a catalyst and organic solvents. nih.govrsc.org Such methodologies, which focus on C-H activation and catalyst-free transformations, represent the forefront of green chemistry in the synthesis of complex aromatic compounds. riken.jp

Table 4: List of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 1-Bromo-3-nitrobenzene |

| 1-Chloro-4-nitrobenzene |

| 2-Iodoaniline |

| 2-Iodonitrobenzene |

| 3-Aminophenol |

| 3-Bromoaniline |

| 3-Nitrophenol |

| 4-Aminoacetophenone |

| 4-Chloroaniline |

| 4-Nitro-N-arylamines |

| 4-Nitroacetophenone |

| 5-Aminoindole |

| 5-Nitroindole |

| 6-Amino-1H-indazole |

| 6-Nitro-1H-indazole |

| Aniline |

| Ethyl-2-aminobenzoate |

| Ethyl-2-nitrobenzoate |

| Gallium |

| Methyl-2-aminobenzoate |

| Methyl-2-nitrobenzoate |

| N-(4-chlorophenyl)benzenesulfonamide |

| N-(4-cyanophenyl)benzenesulfonamide |

| N-(p-tolyl)-4-methylbenzenesulfonamide |

| N-arylsulfonamides |

| Nitrobenzene |

| Nitroimidazoles |

| p-Chloronitrobenzene |

| p-Cyanonitrobenzene |

| p-Methylnitrobenzene |

| Phosphotungstic acid |

| Sodium benzenesulfinate |

| Sodium p-toluenesulfinate |

| Sodium sulfinates |

| Triethylamine |

Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 2 Isobutoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-fluoro-2-isobutoxy-3-nitrobenzene. This process involves the displacement of a leaving group, in this case, the fluoride (B91410) ion, by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orglibretexts.org

Mechanistic Investigations of Fluorine Displacement in Activated Arenes

The displacement of fluorine in activated aromatic systems like this compound is a well-studied process. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.commdpi.com The rate of SNAr reactions is often influenced by the nature of the leaving group, and surprisingly, fluorine is often a better leaving group than other halogens in these reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the ring, accelerating the initial attack. masterorganicchemistry.compsu.edu

The general mechanism for the SNAr reaction is a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate called a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and, importantly, by the electron-withdrawing nitro group. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride ion. atlas.org

Some studies suggest that certain SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway, although the two-step mechanism is widely accepted for highly activated systems. nih.gov

The Activating Role of the Nitro Group and Positional Effects on SNAr Kinetics

The nitro group (-NO₂) plays a crucial role in activating the benzene (B151609) ring for nucleophilic aromatic substitution. wikipedia.orgjsynthchem.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.org

The position of the nitro group relative to the leaving group (fluorine) is critical for its activating effect. For the SNAr mechanism to be effective, the electron-withdrawing group must be located at the ortho or para position to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is in the meta position relative to the fluorine atom. However, the combined electron-withdrawing effects of the nitro group and the fluorine atom, along with the ortho-directing influence of the isobutoxy group in some contexts, can still facilitate nucleophilic attack, albeit potentially at a slower rate than in ortho- or para-nitro-substituted haloarenes.

Kinetic studies of SNAr reactions often follow pseudo-first-order kinetics when the nucleophile is in large excess. nih.govresearchgate.net The rate of reaction is dependent on the nature of the solvent, the nucleophile, and the specific substituents on the aromatic ring. nih.govresearchgate.net

Regiochemical Control and Stereochemical Outcomes in SNAr Reactions

In polysubstituted benzenes like this compound, the site of nucleophilic attack is determined by the combined electronic and steric effects of the substituents. The fluorine atom is the most likely leaving group due to its high electronegativity and the stability of the resulting fluoride ion. The incoming nucleophile will preferentially attack the carbon atom attached to the fluorine.

If the nucleophile or the substrate is chiral, the SNAr reaction can potentially lead to stereospecific products. However, since the SNAr mechanism involves an achiral, planar Meisenheimer complex intermediate, if the chirality is centered on the leaving group or the nucleophile, the stereochemical outcome can be complex. libretexts.orgyoutube.com In many cases, if the reaction occurs at a chiral center, it can lead to inversion of configuration, similar to an SN2 reaction. libretexts.org However, the formation of a racemic mixture is also possible under certain conditions. youtube.com For SNAr reactions on an aromatic ring, the concept of stereochemistry is more relevant when considering chiral nucleophiles or when the substitution leads to the formation of a new chiral center in a side chain. acs.org

Directed Nucleophilic Aromatic Substitution (dSNAr) in Ortho-Substituted Systems

Directed nucleophilic aromatic substitution (dSNAr) is a variation of the SNAr reaction where a directing group, often positioned ortho to the leaving group, facilitates the substitution. rsc.org While the isobutoxy group in this compound is ortho to the fluorine atom, its primary electronic effect is electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, some functional groups can act as directing groups through chelation or other interactions with the incoming nucleophile or a catalyst. Research has shown that ortho-substituted systems can exhibit unique reactivity in SNAr reactions. rsc.org The synthesis of N-substituted anilines, for instance, can sometimes be achieved through dSNAr pathways. rsc.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Reactivity Considerations

The benzene ring in this compound is considered to be strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of the strongly electron-withdrawing nitro group and the moderately deactivating fluorine atom. libretexts.orgyoutube.com

The substituents on the ring influence the rate and regioselectivity of EAS reactions. youtube.comquora.com

Nitro group (-NO₂): Strongly deactivating and a meta-director. youtube.com

Fluorine (-F): Deactivating due to its inductive effect, but an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. libretexts.org

Isobutoxy group (-OCH₂(CH₃)₂): Activating and an ortho, para-director.

Transformations Involving the Nitro Functionality

The nitro group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. wikipedia.orgyoutube.com

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents. organic-chemistry.orgyoutube.com Common methods include:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.org

Metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). youtube.com

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. jsynthchem.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, milder reducing agents might be chosen to selectively reduce the nitro group without affecting the isobutoxy ether linkage. The reduction of the nitro group to an amine converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, which can be a useful strategy in multi-step syntheses. masterorganicchemistry.comlibretexts.org Other transformations of the nitro group can lead to intermediate products such as nitroso compounds or hydroxylamines. wikipedia.orgresearchgate.net

Chemoselective Reduction Pathways of the Nitro Group

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to various other functionalities, most notably amines. The primary challenge in the reduction of this compound is chemoselectivity—reducing the nitro group without affecting the fluoro and isobutoxy substituents. A variety of reagents and conditions can be employed to achieve this transformation, with the product often depending on the specific reducing agent and the reaction environment. researchgate.net

Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a common and effective method for reducing nitro groups to amines. acs.org This method is generally clean, with water as the only byproduct. acs.org For a substrate like this compound, catalytic hydrogenation is expected to be highly selective for the nitro group, leaving the ether linkage and the carbon-fluorine bond intact.

Metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also classic methods for this conversion. However, the strongly acidic conditions might risk cleavage of the isobutoxy ether group.

Milder, more selective reagents are often preferred. For instance, sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) sulfide (B99878) can be used for the partial reduction of dinitro compounds, suggesting a high degree of selectivity. surendranatheveningcollege.com Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst, offers another mild alternative.

The reduction can also be stopped at intermediate stages. Depending on the reducing agent and conditions, products such as the corresponding nitrosobenzene (B162901) or phenylhydroxylamine can be formed. surendranatheveningcollege.com For example, reduction with zinc dust in a neutral medium like ammonium chloride solution typically yields the hydroxylamine (B1172632). surendranatheveningcollege.com

Table 1: Predicted Products of Chemoselective Nitro Group Reduction

| Reagent/Condition | Predicted Primary Product | Notes |

| H₂, Pd/C | 3-Fluoro-2-isobutoxyaniline | High selectivity for the nitro group is expected. acs.orgnih.gov |

| Sn, HCl | 3-Fluoro-2-isobutoxyaniline | Risk of ether cleavage under strong acidic conditions. |

| Fe, HCl/NH₄Cl | 3-Fluoro-2-isobutoxyaniline | A classic method, but may also pose a risk to the ether. |

| Na₂S₂O₄ (Sodium Dithionite) | 3-Fluoro-2-isobutoxyaniline | A mild reducing agent often used for sensitive substrates. |

| Zn, NH₄Cl | N-(3-Fluoro-2-isobutoxyphenyl)hydroxylamine | Typically stops at the hydroxylamine stage. surendranatheveningcollege.com |

Investigation of Nitro-Nitrite Rearrangements in Aromatic Nitro Compounds

The nitro-nitrite rearrangement is a well-known photochemical or thermal process for nitroaromatic compounds. researchgate.net In this rearrangement, the nitro group (C-NO₂) isomerizes to a nitrite (B80452) group (C-O-N=O). This transformation typically proceeds through the homolytic cleavage of the carbon-nitrogen bond to form an aryl radical and a nitrogen dioxide (•NO₂) radical. These radicals can then recombine via the oxygen atom of the nitrogen dioxide to form the aryl nitrite.

For this compound, this rearrangement would likely be induced by photolysis (UV irradiation) or high-temperature pyrolysis. Theoretical studies on compounds like nitrobenzene (B124822) have shown that this rearrangement can play a significant role in their gas-phase decomposition. researchgate.net The presence of substituents on the aromatic ring can influence the stability of the intermediate aryl radical and the transition state, thereby affecting the energetics of the rearrangement. While specific studies on this compound are not available, it is reasonable to predict that it could undergo such a rearrangement under the appropriate energetic conditions. This reaction is generally of more theoretical and mechanistic interest than synthetic utility.

Chemical Behavior of the Isobutoxy Group

The isobutoxy group (-O-CH₂CH(CH₃)₂) is an ether linkage, which is generally stable under many reaction conditions. wikipedia.org However, it can be cleaved under specific, typically harsh, conditions.

Ether Cleavage Reactions and Their Selectivity

The cleavage of aryl alkyl ethers, such as the isobutoxy group in the target molecule, is most commonly achieved using strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion.

For an aryl alkyl ether, the cleavage almost invariably occurs at the alkyl-oxygen bond, not the aryl-oxygen bond, because an SN2 attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org Therefore, the expected products from the cleavage of this compound would be 2-fluoro-6-nitrophenol (B128858) and an isobutyl halide.

The reaction proceeds via an SN2 mechanism on the primary carbon of the isobutyl group. libretexts.org Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers and would yield the same phenolic product after a workup step. The electron-withdrawing nature of the nitro and fluoro groups on the ring would likely make the ether oxygen less basic and thus slow down the initial protonation step compared to an unsubstituted aryl isobutyl ether.

Table 2: Predicted Products of Isobutoxy Group Cleavage

| Reagent | Predicted Phenolic Product | Predicted Alkyl Product | Mechanism Note |

| HBr (conc.) | 2-Fluoro-6-nitrophenol | 1-Bromo-2-methylpropane | SN2 attack by Br⁻ on the protonated ether. libretexts.org |

| HI (conc.) | 2-Fluoro-6-nitrophenol | 1-Iodo-2-methylpropane | SN2 attack by I⁻ on the protonated ether. libretexts.org |

| BBr₃ | 2-Fluoro-6-nitrophenol | 1-Bromo-2-methylpropane | Cleavage via a Lewis acid-base complex. |

Transformations of the Alkyl Chain

The isobutyl group itself is a saturated alkyl chain and is generally unreactive towards many chemical transformations that would affect the aromatic ring or the nitro group. ucla.eduyoutube.comyoutube.com However, under specific conditions, such as free-radical reactions, the alkyl chain can be functionalized. For example, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator could potentially lead to bromination at the tertiary carbon-hydrogen bond of the isobutyl group, which is the most susceptible to radical abstraction.

Oxidation of the alkyl chain would require harsh conditions that would likely also affect the aromatic ring and its other substituents. Given the presence of the more reactive nitro group and the activated aromatic ring, selective transformation of the isobutyl chain without altering other parts of the molecule would be a significant synthetic challenge. In most contexts, the isobutoxy group would be considered a stable spectator in reactions not explicitly targeting ether cleavage.

Advanced Spectroscopic Elucidation of 1 Fluoro 2 Isobutoxy 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of 1-Fluoro-2-isobutoxy-3-nitrobenzene. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide an unambiguous structural assignment.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the aromatic ring and those on the isobutoxy side chain.

Aromatic Region (approx. 7.0-8.5 ppm): The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) would appear in the downfield region, a characteristic of aromatic protons. libretexts.org Their chemical shifts are influenced by the electronic effects of the three substituents. The strongly electron-withdrawing nitro group at C-3 will significantly deshield adjacent protons (H-4), shifting them furthest downfield. The fluorine at C-1 and the isobutoxy group at C-2 will also influence the electronic environment. The protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Isobutoxy Group Region (approx. 1.0-4.0 ppm):

-OCH₂- (approx. 3.8-4.0 ppm): The two methylene (B1212753) protons of the isobutoxy group, being attached to an oxygen atom, would appear as a doublet, coupled to the adjacent methine proton.

-CH- (approx. 2.0-2.3 ppm): The single methine proton would appear as a multiplet (septet or nonet) due to coupling with the six methyl protons and the two methylene protons.

-CH₃ (approx. 1.0 ppm): The six protons of the two methyl groups are equivalent and would appear as a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-4, H-5, H-6) | 7.0 - 8.5 | m (multiplet) |

| -OCH₂ -CH(CH₃)₂ | 3.8 - 4.0 | d (doublet) |

| -OCH₂-CH (CH₃)₂ | 2.0 - 2.3 | m (multiplet) |

The ¹³C NMR spectrum would display a total of ten signals, corresponding to the ten unique carbon atoms in the molecule.

Aromatic Region (approx. 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the substituents (C-1, C-2, C-3) would be most affected.

C-1 (C-F): This carbon signal would appear as a large doublet due to one-bond coupling with the fluorine atom (¹JCF). Its chemical shift will be significantly influenced by the direct attachment to the electronegative fluorine.

C-2 (C-O): The signal for this carbon will be shifted downfield due to the attached oxygen atom.

C-3 (C-NO₂): This carbon's resonance will also be downfield, influenced by the electron-withdrawing nitro group.

The remaining aromatic carbons (C-4, C-5, C-6) will also show distinct signals, with smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). chemicalbook.com

Isobutoxy Group Region (approx. 20-80 ppm):

-OCH₂-: The methylene carbon signal would appear in the range of 70-80 ppm.

-CH-: The methine carbon would resonate around 28-30 ppm.

-CH₃: The two equivalent methyl carbons would produce a single signal around 18-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 155 - 165 | d (large) |

| C-2 | 145 - 155 | d (small) |

| C-3 | 140 - 150 | d (small) |

| C-4, C-5, C-6 | 110 - 135 | d (small) or s |

| -O CH₂- | 70 - 80 | s |

| -C H- | 28 - 30 | s |

| -C H₃ | 18 - 20 | s |

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. huji.ac.il For this compound, a single resonance would be expected. The chemical shift of an aryl fluoride (B91410) is typically observed in a characteristic range. ucsb.edu The precise chemical shift provides insight into the electronic environment of the fluorine atom, which is modulated by the ortho-isobutoxy and meta-nitro substituents. The signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the ortho (H-6) and meta (H-5) protons.

Two-dimensional NMR experiments are essential to connect the individual signals observed in 1D spectra and build the complete molecular structure. wikipedia.orgscribd.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. sdsu.edu It would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacency on the aromatic ring. Within the isobutoxy group, it would show correlations between the -OCH₂- protons and the -CH- proton, and between the -CH- proton and the -CH₃ protons, confirming the isobutyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). youtube.com It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H pairs in the molecule (the three aromatic CH groups and the three distinct CHn groups in the isobutoxy chain).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. fiveable.me Key HMBC correlations would be expected between the -OCH₂- protons of the isobutoxy group and the aromatic carbons C-1, C-2, and C-3. This would unambiguously establish the connection of the isobutoxy group to the C-2 position of the nitro-substituted ring. Further HMBC correlations from aromatic protons to quaternary carbons (C-1, C-2, C-3) would solidify the full assignment of the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectra are dominated by bands arising from the nitro, ether, and fluoro-substituted aromatic functionalities.

Nitro Group Vibrations: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration (νas(NO₂)) is expected around 1520-1560 cm⁻¹, and the symmetric stretching vibration (νs(NO₂)) is expected around 1345-1385 cm⁻¹. acs.orgnih.gov

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretching: Ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. The presence of electron-withdrawing (NO₂, F) and electron-donating (-O-isobutyl) substituents affects the exact frequencies and intensities of these bands. acs.orgnih.gov

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) bending bands in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted pattern, characteristic bands are expected in this region. libretexts.org

Ether and Fluoroalkane Vibrations:

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

C-F Stretching: A strong absorption due to the C-F stretch is anticipated in the 1200-1250 cm⁻¹ region. This may overlap with the C-O stretching band.

Aliphatic C-H Stretching: The isobutoxy group will show aliphatic C-H stretching bands just below 3000 cm⁻¹.

Table 3: Predicted Key IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1345 - 1385 |

| C-F | Stretching | 1200 - 1250 |

| C-O | Aryl-Alkyl Ether Stretching | 1200 - 1275 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-fluoro-2-nitrobenzene |

Identification of Characteristic Frequencies for Fluoro, Nitro, and Alkoxy Moieties

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be complex, showing characteristic absorption bands for each of its three key moieties.

The nitro group (-NO₂) bonded to an aromatic ring gives rise to two particularly strong and easily identifiable stretching vibrations. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

An asymmetric stretching vibration is anticipated in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.comquora.com

A symmetric stretching vibration is expected between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comquora.com These bands are a hallmark of aromatic nitro compounds and are typically among the most intense in the spectrum. spectroscopyonline.com

The fluoro moiety (C-F) on the aromatic ring will produce a strong stretching vibration. The exact position can vary, but it is generally found in the 1250-1020 cm⁻¹ region.

The isobutoxy moiety (-O-CH₂-CH(CH₃)₂) contributes several characteristic bands :

A strong C-O stretching band, characteristic of aryl alkyl ethers, is expected to produce two bands around 1250 cm⁻¹ and 1040 cm⁻¹. quimicaorganica.orgopenstax.orglibretexts.org

Aliphatic C-H stretching vibrations from the isobutyl group will appear in the 3000-2850 cm⁻¹ region. fiveable.me

C-H bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups will be present in the 1470-1370 cm⁻¹ range. fiveable.me

Finally, the aromatic ring itself will show C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.comvscht.cz

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Fluoro (Ar-F) | C-F Stretch | 1250 - 1020 | Strong |

| Alkoxy (Ar-O-R) | C-O Asymmetric/Symmetric Stretch | 1250 and 1040 (approx.) | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic | C=C Stretch | 1600 - 1400 | Medium |

| Isobutyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about a molecule's mass and, by extension, its elemental formula and structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₂FNO₃. Its molecular weight is approximately 213.21 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. Aromatic nitro compounds often show a detectable molecular ion peak. whitman.edu

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The resulting pattern is a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted based on established principles for aromatic ethers and nitro compounds. blogspot.comacs.org

Alpha-Cleavage of the Ether: A common pathway for ethers is the cleavage of the C-C bond adjacent (alpha) to the oxygen atom. The most likely fragmentation here is the loss of the isobutyl radical (•C₄H₉), which has a mass of 57. This would result in a significant peak at m/z 156 (213 - 57).

Loss of the Alkene: Through a rearrangement, ethers can lose a neutral alkene molecule. In this case, the loss of isobutylene (B52900) (C₄H₈), with a mass of 56, would lead to a fragment ion at m/z 157 .

Cleavage of the C-O Bond: The bond between the aromatic ring and the ether oxygen can break, leading to the loss of the isobutoxy radical (•OC₄H₉), which has a mass of 73. This would generate a fluoronitrophenyl cation at m/z 140 .

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose NO₂ (mass 46) and NO (mass 30). nih.gov

Loss of •NO₂ from the molecular ion would produce a peak at m/z 167 (213 - 46).

Loss of •NO would result in a peak at m/z 183 (213 - 30). This fragment can then lose carbon monoxide (CO, mass 28) to give a peak at m/z 155 .

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 213 | [M]⁺ | - |

| 183 | [M - NO]⁺ | •NO |

| 167 | [M - NO₂]⁺ | •NO₂ |

| 157 | [M - C₄H₈]⁺ | C₄H₈ (Isobutylene) |

| 156 | [M - C₄H₉]⁺ | •C₄H₉ (Isobutyl radical) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high precision, typically to four or more decimal places. orgchemboulder.com This accuracy allows for the unambiguous determination of a molecule's elemental composition.

The calculated monoisotopic exact mass of this compound (C₁₀H₁₂FNO₃) is 213.0798 Da .

An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive confirmation of the compound's elemental formula, distinguishing it from other compounds that might have the same nominal mass (e.g., C₁₁H₁₄O₃, nominal mass 213).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which promotes electrons from lower to higher energy orbitals. The chromophores within the molecule—the parts responsible for absorbing light—determine the characteristics of the spectrum.

The primary chromophore in this compound is the nitrated benzene ring . Nitrobenzene (B124822) itself exhibits several absorption bands. nih.govacs.org A strong absorption band, often referred to as the B-band (for benzenoid), appears around 252-267 nm in various solvents. acs.orgstackexchange.com This is typically a π → π* transition, involving the promotion of an electron from a pi bonding orbital to a pi anti-bonding orbital within the aromatic system, often with significant charge-transfer character from the benzene ring to the nitro group. nih.govacs.org A much weaker, broad absorption resulting from an n → π* transition (involving a non-bonding electron on an oxygen of the nitro group) can also be observed at longer wavelengths, around 340-355 nm. nih.govacs.org

The substituents on the benzene ring modify this absorption profile:

The isobutoxy group (-OC₄H₉) is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption. As an electron-donating group with lone pairs on the oxygen atom, it is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary π → π* transition.

The fluoro group (-F) , being an electronegative substituent, may have a more complex influence but generally causes a smaller shift compared to the alkoxy group.

Therefore, the UV-Vis spectrum of this compound is predicted to show a strong primary absorption band at a wavelength longer than that of nitrobenzene (likely in the 270-290 nm range) and a weak n → π* transition at a longer wavelength (>350 nm). rsc.org

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Expected λ_max Range (nm) | Relative Intensity | Chromophoric Origin |

|---|---|---|---|

| π → π* | 270 - 290 | Strong | Substituted Nitrobenzene Ring |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Fluoro-2-nitrobenzene |

| 1-Fluoro-3-nitrobenzene |

Computational Chemistry and Theoretical Investigations of 1 Fluoro 2 Isobutoxy 3 Nitrobenzene

Reaction Mechanism Modeling

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction speed.

Modeling a reaction pathway involves charting the energetic course from reactants to products. The most critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome.

Transition State Search: A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. Locating this structure is computationally more challenging than finding an energy minimum. Algorithms like the Berny optimization or Synchronous Transit-Guided Quasi-Newton (STQN) methods are employed to find the TS geometry. For a reaction involving 1-fluoro-2-isobutoxy-3-nitrobenzene, such as a nucleophilic aromatic substitution, the TS would feature partially formed and partially broken bonds between the incoming nucleophile and the aromatic ring.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a candidate TS structure is found, an IRC calculation is performed to verify that it correctly connects the intended reactants and products. scm.com The IRC method traces the minimum energy path downhill from the transition state in both the forward (towards products) and reverse (towards reactants) directions. scm.com A successful IRC calculation provides a detailed map of the geometric changes throughout the reaction and confirms the identity of the transition state.

The data obtained from reaction pathway modeling allows for the quantitative prediction of reaction kinetics.

Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. It is the single most important factor determining the rate of a chemical reaction at a given temperature. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a fast reaction. By calculating the energies of the reactants and the transition state (including zero-point vibrational energy corrections), a precise value for the activation energy can be determined.

Reaction Rates: With the activation energy, reaction rates can be estimated using theories like Transition State Theory (TST). TST provides a framework for calculating the rate constant (k) based on the free energy of activation (ΔG‡). This allows for a direct comparison with experimental kinetic data and provides predictive power for how changes in molecular structure (e.g., different substituents) will affect the reaction rate.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + Nucleophile) | 0.0 |

| Transition State (TS) | +18.5 |

| Products | -5.2 |

| Calculated Activation Energy (Ea) | 18.5 |

Theoretical Prediction of Spectroscopic Parameters5.3.1. Computational NMR Chemical Shift and Coupling Constant Predictions5.3.2. Simulation of Vibrational (IR/Raman) Spectra

Without published research on the computational analysis of this compound, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

Should research on this specific compound become available in the future, the requested article could be generated.

Derivatization Chemistry and Advanced Functionalization Strategies for 1 Fluoro 2 Isobutoxy 3 Nitrobenzene

Selective Nucleophilic Displacement of Fluorine for Diverse Architectures

The fluorine atom in 1-Fluoro-2-isobutoxy-3-nitrobenzene is activated towards nucleophilic aromatic substitution (SNAr), providing a gateway to a wide array of novel molecular structures.

Synthesis of Novel Aryl Ether Derivatives

The synthesis of aryl ethers can be achieved through the reaction of an alcohol with an activated aromatic compound in the presence of a transition metal catalyst and a suitable base. google.com This process, known as etherification, can proceed at mild temperatures, typically between 50-120°C, and can yield products in high percentages, often exceeding 75%. google.com The reaction is generally carried out in an aromatic hydrocarbon solvent. google.com This method is also applicable for combinatorial synthesis to generate diverse libraries of aryl ethers. google.com

Aryl silyl (B83357) ethers can be transformed into biaryl ethers through a tandem desilylation and SNAr reaction with activated aryl fluorides. organic-chemistry.org Furthermore, a catalyst-free approach for the direct coupling of phenols with electron-deficient aryl halides, facilitated by microwave irradiation in DMSO, can produce diaryl ethers in good yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield (%) |

| Alcohol | Activated Aromatic Compound | Transition Metal Catalyst, Base, 50-120°C | Aryl Ether | >75 |

| Aryl Silyl Ether | Activated Aryl Fluoride (B91410) | DBU | Biaryl Ether | - |

| Phenol (B47542) | Electron-deficient Aryl Halide | Microwave, DMSO | Diaryl Ether | Good |

| Aryl Halide | Phenol | Copper Iodide, Et3N, SDS, DMF | Diaryl Ether | - |

Preparation of Substituted Aniline (B41778) Derivatives

Substituted aniline derivatives are valuable intermediates in various chemical syntheses. google.com One common method for their preparation involves the nucleophilic substitution of a halogen atom on a nitrobenzene (B124822) ring, followed by the reduction of the nitro group. google.combeilstein-journals.org The reaction of this compound with various amines can lead to the formation of the corresponding N-substituted-2-isobutoxy-3-nitroaniline derivatives.

The synthesis of 2-benzyl-N-substituted anilines can be achieved from (E)-2-arylidene-3-cyclohexenones and primary amines under catalyst- and additive-free conditions. beilstein-journals.org This reaction proceeds through an imine condensation followed by isoaromatization. beilstein-journals.org

Transformations of the Nitro Group to Access Varied Functionalities

The nitro group of this compound is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the core structure.

Reductive Amination Pathways

The reduction of the nitro group to an amine is a fundamental transformation. This can be followed by reductive amination with carbonyl compounds to yield secondary amines. nih.gov One-pot reductive amination of nitroarenes with carbonyl compounds can be achieved using a Ni/NiO composite as a heterogeneous catalyst with hydrogen gas. nih.gov This method avoids the pre-reduction of the nitro compound and can be performed under relatively mild conditions. nih.gov

Reductive amination is a versatile method for creating substituted amines by reacting an aldehyde or ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

| Starting Material | Reagents | Product |

| Nitroarene, Carbonyl Compound | Ni/NiO, H2 | Secondary Amine |

| Amine, Aldehyde/Ketone | NaBH3CN or NaBH(OAc)3 | Substituted Amine |

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent in pharmaceuticals and other biologically active molecules. nih.govrsc.org The functional groups on this compound can be utilized to construct various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate reagents, can lead to the formation of heterocycles. The synthesis of these heterocycles can often be achieved through intramolecular cyclization reactions. mdpi.com

The development of new fluorinated compounds has increased the availability of synthetic fluorinated building blocks for creating these heterocycles. ekb.eg Nucleophilic aromatic substitution is a key reaction in the synthesis of functionalized heterocyclic compounds. ekb.eg

Modifications and Conversions of the Isobutoxy Side Chain

The isobutoxy side chain of this compound can also be chemically modified, although this is less commonly explored compared to the transformations of the fluorine and nitro groups. Potential modifications could involve cleavage of the ether linkage to yield a phenol, which could then be further functionalized. Alternatively, reactions involving the alkyl portion of the isobutoxy group could be envisioned, although these would likely require more forcing conditions and might be complicated by reactions at the other functional sites of the molecule.

Advanced Research Applications of Substituted Fluoro Nitrobenzenes

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

The strategic placement of fluoro and nitro groups on an aromatic ring provides a powerful platform for complex molecular construction. Nitro compounds are widely recognized as versatile building blocks for creating pharmaceutically relevant substances and other complex organic molecules. nih.govfrontiersin.org The diverse reactivity of the nitro group allows for its use in forming carbon-carbon and carbon-heteroatom bonds, and it can be easily transformed into other functional groups, most notably amines. frontiersin.org

The typical reactivity pattern for fluoro-nitrobenzenes involves two main pathways:

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the benzene (B151609) ring towards nucleophilic attack, making the carbon atom attached to the fluorine highly electrophilic. atlas.org This allows the fluorine atom to be displaced by a variety of nucleophiles. In SNAr reactions, fluorine is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.comorganicchemistrytutor.comdoubtnut.com

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline derivative) using methods such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or treatment with metals like iron, tin, or zinc in acidic conditions. masterorganicchemistry.comyoutube.com This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the ring's reactivity for subsequent reactions like electrophilic substitution. nih.govmasterorganicchemistry.com

This dual functionality enables a programmed, stepwise approach to synthesis. For instance, a researcher can first perform a nucleophilic substitution at the fluorine position and then reduce the nitro group to an amine, which can then be used for further derivatization. This versatility makes fluoro-nitroaromatics indispensable building blocks for synthesizing complex targets, including active pharmaceutical ingredients, heterocycles, and other fine chemicals. frontiersin.orgnih.gov For example, the reduction of a nitro group is a key step in the synthesis of complex molecules like the anti-HIV drug darunavir. acs.org

Utility as Probes for Fundamental Mechanistic Studies in Aromatic Chemistry

The well-defined reactivity of substituted fluoro-nitrobenzenes makes them excellent model compounds for investigating fundamental principles in aromatic chemistry. The SNAr reaction of substrates like 1-fluoro-2,4-dinitrobenzene (B121222) has been a cornerstone for kinetic and mechanistic studies of this important reaction class. researchgate.net The reactions are often clean, proceed at measurable rates, and are sensitive to changes in solvent, nucleophile, and substrate structure, allowing for detailed physical organic chemistry investigations. researchgate.net

Furthermore, this predictable reactivity has been harnessed to design sophisticated chemical tools. Fluorescent probes based on the SNAr mechanism have been developed for detecting specific reactive species. nih.gov In a typical design, a fluoro-nitroaromatic moiety acts as a reaction site and quenches the fluorescence of a nearby fluorophore. When the probe reacts with its target analyte via SNAr, the fluoro-nitroaromatic group is displaced, leading to a restoration of fluorescence ("off-on" switching). nih.gov This strategy leverages the fundamental reactivity of fluoro-nitrobenzenes to create sensitive and selective sensors for biochemical and environmental applications. nih.gov

Precursors for Novel Materials with Tailored Properties

The ability to precisely modify the electronic landscape of an aromatic ring through substitution makes fluoro-nitrobenzenes attractive starting materials for the synthesis of novel organic materials.

Organic semiconductors are the active components in OLEDs. cas.org These materials are typically π-conjugated organic molecules or polymers, where the electronic properties can be finely tuned by altering their chemical structure. cas.org While direct applications of 1-Fluoro-2-isobutoxy-3-nitrobenzene in OLEDs are not documented, its general structural class—substituted aromatics—serves as the fundamental building block for more complex OLED components. The synthesis of host materials, emissive dopants, and charge-transport layers often begins with simple substituted benzenes, which are elaborated into larger conjugated systems. Molecular doping with fluorinated compounds like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) is also a critical technique for improving device performance in small molecule OLEDs. cas.org

The field of organic electronics relies on the development of new organic semiconductors with optimized properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.org The vast structural diversity of organic molecules offers nearly limitless possibilities for materials design. nih.gov Research has specifically focused on developing organic semiconductors from fluorobenzene (B45895) derivatives, which can exhibit strong electron-accepting (n-type) properties. ieice.org Compounds like this compound can be considered as elementary building blocks (Type: Fluorinated Building Blocks, Nitroes, Benzene Compounds, Ethers). bldpharm.com Through synthetic transformations such as cross-coupling reactions or reduction of the nitro group followed by polymerization, these simple precursors can be incorporated into larger, high-performance π-conjugated systems suitable for semiconductor applications. cas.orgieice.org

Nitroaromatic compounds are the foundation of many energetic materials. A key goal in modern materials science is the design of new high-energy density materials (HEDMs) that offer a superior balance of performance and safety (e.g., high detonation velocity and low sensitivity to impact or friction). researchgate.net Theoretical chemistry, particularly using Density Functional Theory (DFT), plays a crucial role in the rational design of these materials. researchgate.net Scientists can computationally design novel molecules based on fluoro-nitroaromatic scaffolds and predict their key properties, such as density, heat of formation, and detonation pressure, before attempting their challenging synthesis. researchgate.netresearchgate.net The introduction of fluorine can increase density and thermal stability, while the nitro groups provide the necessary energy content. These theoretical studies provide guiding principles for synthesizing the next generation of energetic materials. researchgate.net

Application in the Design and Synthesis of Advanced Ligands and Catalysts

Substituted fluoro-nitrobenzenes are also implicated in the field of catalysis, both as substrates and as precursors to catalytic components. For example, nitroarenes have been successfully used as coupling partners in advanced cross-coupling reactions, such as the palladium-catalyzed denitrative Mizoroki–Heck reaction, to form complex products like 1,4-diaryl-1,3-butadienes. acs.org These reactions demonstrate the utility of the nitro group as a leaving group under specific catalytic conditions.

More commonly, the reduction of the nitro group to an aniline (B41778) is a gateway to a vast array of ligands used in transition metal catalysis. The resulting anilines can be further functionalized to create Schiff bases, phosphines, N-heterocyclic carbenes (NHCs), and other ligand classes. The specific substituents on the original fluoro-nitrobenzene ring can impart unique steric and electronic properties to the final ligand, allowing for the fine-tuning of a catalyst's activity, selectivity, and stability. The catalysts generated from these ligands are employed in a wide range of chemical transformations.

Data Tables

Table 1: Physicochemical Properties of Selected Fluoro-Nitrobenzene Isomers Interactive data table. Click on headers to sort.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C10H12FNO3 | 213.21 | Not available | Not available | Not available | 1233955-17-3 bldpharm.com |

| 1-Fluoro-2-nitrobenzene | C6H4FNO2 | 141.10 | 116 °C / 22 mmHg sigmaaldrich.com | -9 to -6 sigmaaldrich.com | 1.532 sigmaaldrich.com | 1493-27-2 sigmaaldrich.com |

| 1-Fluoro-3-nitrobenzene | C6H4FNO2 | 141.10 | 205 sigmaaldrich.com | 1.7 sigmaaldrich.com | 1.525 sigmaaldrich.com | 402-67-5 sigmaaldrich.com |

Table 2: Key Reactions of Substituted Fluoro-Nitrobenzenes Interactive data table. Click on headers to sort.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, amine) atlas.org | Substituted nitrobenzene (B124822) | Allows displacement of fluorine to form C-O, C-N, and other bonds. atlas.org |

| Nitro Group Reduction | H2 with Pd, Pt, or Ni catalyst; or Fe, Sn, Zn with acid masterorganicchemistry.comwikipedia.org | Substituted aniline | Converts a deactivating group to an activating group; key step for synthesizing amines, ligands, and dyes. nih.govmasterorganicchemistry.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-difluoro-3-nitrobenzene |

| 1-Chloro-2-fluoro-3-nitrobenzene |

| 1-fluoro-2,4-dinitrobenzene |

| 1-Fluoro-2-hydroxy-3-nitrobenzene |

| This compound |

| 1-Fluoro-2-nitrobenzene |

| 1-Fluoro-3-nitrobenzene |

| 1-Fluoro-4-nitrobenzene |

| 1-isobutoxy-3-nitrobenzene |

| 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane |

| 2-Bromophenol |

| Aniline |

| BrettPhos |

| Darunavir |

| Isobutanol |

| isobutoxide |

| Palladium |

| Platinum |

| Nickel |

| Iron |

| Tin |

常见问题

Q. What are the optimal synthetic routes for preparing 1-fluoro-2-isobutoxy-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitration and alkoxylation steps. For example, nitration of a fluorobenzene derivative followed by nucleophilic substitution with isobutoxide under anhydrous conditions. Key parameters include:

- Temperature control : Nitration requires <10°C to avoid over-nitration .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkoxylation to enhance nucleophilicity .

- Catalysts : Lewis acids like FeCl₃ improve regioselectivity during nitration .

Yield optimization often requires iterative adjustments to stoichiometry and reaction time. Confirm purity via HPLC or GC-MS, referencing CAS data for validation .

Q. How should researchers characterize the electronic effects of the nitro and fluoro substituents in this compound?

Methodological Answer: Use spectroscopic and computational tools:

- NMR analysis : NMR detects fluorine’s electronic environment, while NMR reveals deshielding effects from nitro groups .

- IR spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and C-F (~1100 cm⁻¹) provide insights into substituent interactions .

- DFT calculations : Model electron density maps to predict reactivity in electrophilic substitution reactions .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

- Handling : Use inert-atmosphere gloveboxes for hygroscopic intermediates. PPE includes nitrile gloves, safety goggles, and fume hoods .

- Decomposition monitoring : Track stability via TLC or UV-Vis spectroscopy monthly .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported regioselectivity during electrophilic substitution reactions?

Methodological Answer: Discrepancies in substitution patterns (e.g., meta vs. para products) may arise from solvent effects or competing mechanisms. Address this by:

- Reaxys/BKMS database mining : Compare reaction conditions (e.g., solvent polarity, temperature) across studies .

- Molecular dynamics simulations : Model transition states to identify steric/electronic barriers. For example, the isobutoxy group’s bulk may hinder para substitution .

- Experimental validation : Use isotopically labeled substrates (-NO₂) to track substitution pathways via MS .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Byproducts often stem from incomplete nitration or isobutoxide hydrolysis. Mitigation strategies include:

- Stepwise purification : Use column chromatography (silica gel, hexane:EtOAc gradient) after each synthetic step .

- In-line FTIR monitoring : Detect intermediates in real-time to halt reactions at optimal conversion .

- Flow chemistry : Improve heat dissipation and mixing efficiency for nitro-group introduction .

Q. How do researchers reconcile conflicting melting point data across literature sources?

Methodological Answer: Reported discrepancies (e.g., 72–74°C vs. 70–72°C) may arise from polymorphic forms or impurities. Resolve by:

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, while fluorine moderates reactivity. Investigate via:

- Kinetic isotope effects : Compare in Suzuki-Miyaura couplings to assess rate-limiting steps .

- X-ray crystallography : Resolve transition metal complexes (e.g., Pd-NO₂ interactions) to elucidate catalytic cycles .

- Electrochemical profiling : Cyclic voltammetry reveals redox potentials influencing oxidative addition steps .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in toxicity studies?

Methodological Answer:

- Meta-analysis : Pool data from EPA DSSTox and PubChem, applying Cochran’s Q-test to assess heterogeneity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with toxicity endpoints .

- Dose-response curves : Use nonlinear regression to resolve EC₅₀ discrepancies across cell lines .

Q. How should researchers validate computational predictions of degradation pathways?

Methodological Answer:

- LC-HRMS : Identify degradation products (e.g., nitro-to-amine reduction) and compare with in silico metabolites from PISTACHIO/BKMS models .

- Isotopic labeling : Track incorporation during hydrolysis to confirm predicted mechanisms .

- Kinetic modeling : Fit experimental half-lives to Arrhenius plots derived from DFT-calculated activation energies .

Safety & Compliance

Q. What are the critical considerations for designing toxicity studies under REACH regulations?

Methodological Answer:

- Endpoint selection : Prioritize assays for aquatic toxicity (OECD 201) and mutagenicity (Ames test) .

- Sample preparation : Use OECD-compliant solvents (e.g., DMSO <1% v/v) to avoid false positives .

- Data reporting : Align with GHS criteria for hazard classification (e.g., WGK 3 for aquatic toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。